

Analytical standards and reference materials for Tussilagine research

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Compound of Interest

Compound Name: Tussilagine

CAS No.: 80151-77-5

Cat. No.: B1222967

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Application Notes and Protocols for Tussilagine Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of analytical standards and reference materials for research on **Tussilagine**, a pyrrolizidine alkaloid found in *Tussilago farfara* (coltsfoot). This document outlines the properties of **Tussilagine** analytical standards, detailed protocols for its quantification, and an overview of its known biological activities and associated signaling pathways.

Tussilagine Analytical Standards and Reference Materials

Tussilagine (CAS 80151-77-5) is a key bioactive compound in *Tussilago farfara* and serves as a critical reference material for the quality control and standardization of herbal extracts and for

pharmacological studies.[1] High-purity **Tussilagine** analytical standards are essential for accurate quantification and reproducible research.

Sources and Specifications

Tussilagine analytical standards can be sourced from various chemical suppliers specializing in natural products and reference materials. While availability may vary, companies such as MedKoo Biosciences, ChemFaces, and BioCrick are potential sources. These standards are typically supplied as a crystalline solid or powder with a purity of $\geq 98\%$ as determined by High-Performance Liquid Chromatography (HPLC).

A Certificate of Analysis (CoA) should always be requested from the supplier, providing detailed information on the identity and purity of the standard. The CoA will typically include:

- Chemical Identification: CAS number, molecular formula ($C_{10}H_{17}NO_3$), and molecular weight (199.25 g/mol).[2]
- Purity: Determined by HPLC, usually presented as a percentage.
- Identity Confirmation: Spectroscopic data from Nuclear Magnetic Resonance (1H -NMR and ^{13}C -NMR) and Mass Spectrometry (MS) confirming the chemical structure.
- Physical Properties: Appearance, solubility, and storage conditions.

Table 1: Typical Specifications of a **Tussilagine** Analytical Standard

| Parameter | Specification |
|-------------------|--|
| Chemical Name | Tussilagine |
| CAS Number | 80151-77-5 |
| Molecular Formula | C ₁₀ H ₁₇ NO ₃ |
| Molecular Weight | 199.25 |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage | Store at 2-8°C for short-term, -20°C for long-term |

Experimental Protocols for Tussilagine Analysis

Accurate quantification of **Tussilagine** in plant materials, extracts, or biological samples is crucial for research and development. Below are detailed protocols for sample preparation and analysis using HPLC and LC-MS/MS.

Extraction of Tussilagine from *Tussilago farfara***

This protocol describes the extraction of **Tussilagine** and other pyrrolizidine alkaloids from plant material.

Materials:

- Dried and powdered *Tussilago farfara* flower buds
- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric acid (HCl)

- Vortex mixer
- Centrifuge
- 0.22 μm syringe filter

Protocol:

- Weigh 1.0 g of powdered plant material into a centrifuge tube.
- Add 10 mL of a binary mixture of MeOH:H₂O (1:1) acidified with HCl to a pH of 2-3.
- Vortex the mixture for 1 minute.
- Perform microwave-assisted extraction (MAE) or pressurized hot water extraction (PHWE) for optimal extraction efficiency. Alternatively, heat under reflux.
- After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of **Tussilagine** in extracted samples.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of methanol and water is often effective. For example, a starting condition of 75:25 (v/v) methanol:water.
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 220 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 25°C.

Protocol:

- **Standard Preparation:** Prepare a stock solution of **Tussilagine** analytical standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- **Sample Analysis:** Inject the prepared sample extracts and calibration standards into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the **Tussilagine** standard against its concentration. Determine the concentration of **Tussilagine** in the samples by comparing their peak areas to the calibration curve.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

- **LC-MS/MS System:** A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- **Column:** C18 reversed-phase column (e.g., Eclipse Plus C18, 4.6 \times 100 mm, 1.8 μ m).
- **Mobile Phase:** A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). A typical gradient could be: 10% B to 40% B over 3 minutes, then to 90% B over 13 minutes, hold for 2 minutes, then return to initial conditions.
- **Flow Rate:** 0.35 mL/min.

- Injection Volume: 10 μ L.
- Column Temperature: 35°C.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for **Tussilagine** need to be determined by direct infusion of the standard.

Protocol:

- Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method. An internal standard should be used for accurate quantification in biological samples.
- LC-MS/MS Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
- Quantification: Create a calibration curve by plotting the peak area ratio of **Tussilagine** to the internal standard against the concentration of the **Tussilagine** standards. Calculate the concentration of **Tussilagine** in the samples based on this curve. The limit of quantitation for **Tussilagine** using this method can be below 10 ng/mL.[3]

Table 2: Comparison of Analytical Methods for **Tussilagine**

| Feature | HPLC-UV | LC-MS/MS |
|----------------------|---|--|
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | μ g/mL range | ng/mL to pg/mL range |
| Selectivity | Moderate | High |
| Matrix Effects | Can be significant | Can be minimized with internal standards |
| Instrumentation Cost | Lower | Higher |
| Primary Use | Routine quality control, high-concentration samples | Bioanalysis, trace-level quantification |

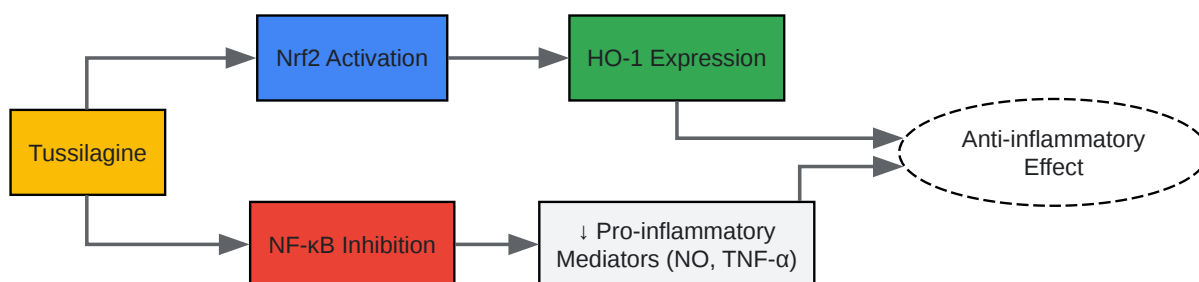
Biological Activity and Signaling Pathways

Tussilagine has demonstrated a range of biological activities, primarily anti-inflammatory and anti-cancer effects. Understanding the underlying molecular mechanisms is crucial for drug development.

Anti-Inflammatory Activity

Tussilagine exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and prostaglandin E2 (PGE₂).^[1]

- **NF- κ B Pathway:** **Tussilagine** can suppress the activation of Nuclear Factor-kappa B (NF- κ B), a critical transcription factor that regulates the expression of many inflammatory genes.^[4]
- **Nrf2/HO-1 Pathway:** **Tussilagine** can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[1][5]}



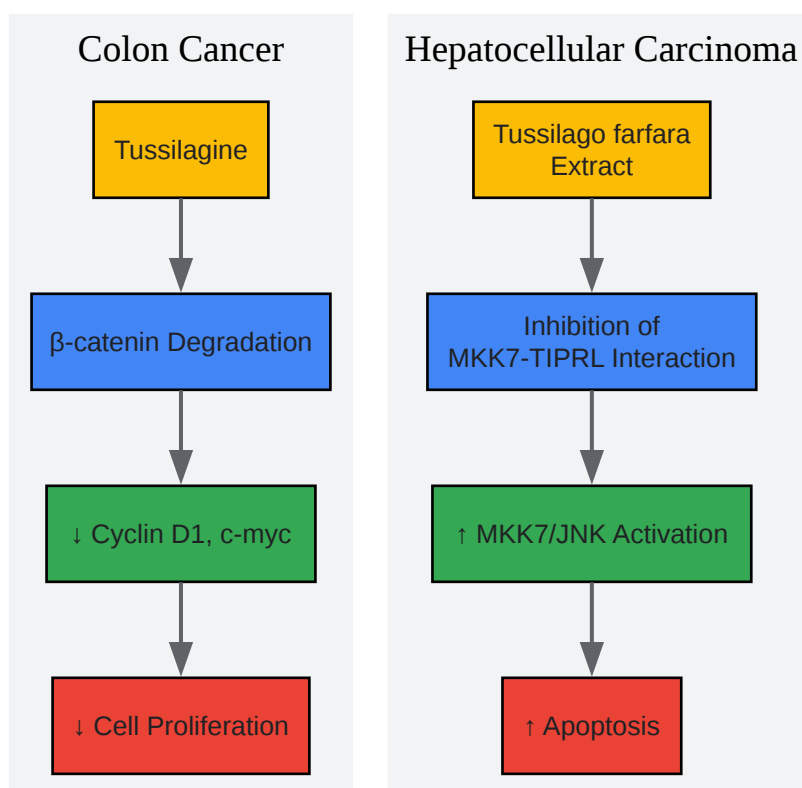
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Tussilagine's Anti-Inflammatory Pathways

Anti-Cancer Activity

Tussilagine has shown promise as an anti-cancer agent, particularly in colon and hepatocellular carcinoma.

- Wnt/ β -catenin Pathway: In colon cancer cells, **Tussilagine** promotes the degradation of β -catenin, a key component of the Wnt signaling pathway.[6] This leads to the downregulation of target genes like cyclin D1 and c-myc, ultimately inhibiting cancer cell proliferation.[6]
- MKK7/JNK Pathway: In hepatocellular carcinoma, extracts of *Tussilago farfara* have been shown to enhance TRAIL-induced apoptosis by inhibiting the interaction between MKK7 and TIPRL, leading to the activation of the MKK7/JNK signaling pathway.[7]

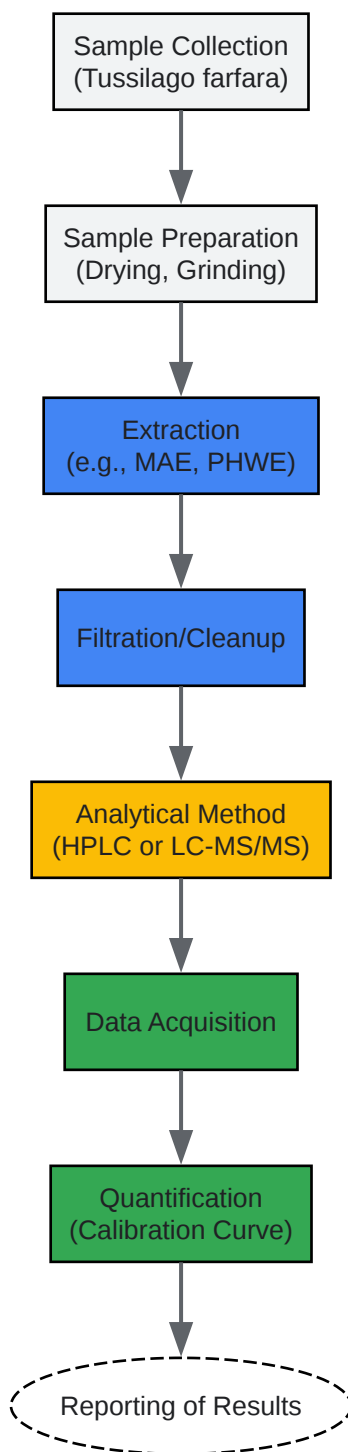


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Tussilagine's Anti-Cancer Mechanisms

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the analysis of **Tussilagine** from sample collection to data analysis.



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Workflow for **Tussilagine** Analysis

Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all

chemicals and biological materials. It is recommended to consult the original research articles for more detailed information and validation data.

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